

# A Comprehensive Technical Guide to Boc-amido-PEG9-amine

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## Compound of Interest

Compound Name: *Boc-amido-PEG9-amine*

Cat. No.: *B1682602*

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This technical guide provides an in-depth overview of **Boc-amido-PEG9-amine**, a heterobifunctional PEG linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**Boc-amido-PEG9-amine** is a polyethylene glycol (PEG) derivative that features a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected amine, separated by a nine-unit PEG chain. This structure allows for sequential and controlled conjugation to two different molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc group is a common protecting group for amines that can be easily removed under mild acidic conditions to reveal a reactive primary amine.

### Quantitative Data Summary

Property	Value	References
Molecular Weight	556.69 g/mol	[1][2][3]
CAS Number	890091-43-7	[1][2][4]
Molecular Formula	C25H52N2O11	[1][4]
Purity	Typically ≥95%	[2][4]
Solubility	Soluble in Water, DMSO, DMF, DCM	[4]
Storage	Recommended at -20°C	[4]

## Experimental Protocols

The utilization of **Boc-amido-PEG9-amine** typically involves a two-stage conjugation process. The following protocols outline a general methodology for its use in the synthesis of a heterobifunctional conjugate, such as a PROTAC.

### Protocol 1: First Amide Coupling via the Free Amine

This protocol describes the conjugation of the free primary amine of **Boc-amido-PEG9-amine** to a molecule containing a carboxylic acid.

Materials:

- **Boc-amido-PEG9-amine**
- Carboxylic acid-containing molecule (Molecule A)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)

- Anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>
- Solvents for work-up and purification (e.g., ethyl acetate, DCM, saturated aqueous NaHCO<sub>3</sub>, brine)

#### Methodology:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A (1.0 equivalent) in anhydrous DMF.
- Activation of Carboxylic Acid: Add HATU or HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
- Addition of Linker: Add **Boc-amido-PEG9-amine** (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS or TLC.
- Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO<sub>3</sub> and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the Boc-protected Molecule A-linker conjugate.

## Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

#### Materials:

- Boc-protected Molecule A-linker conjugate

- Trifluoroacetic acid (TFA)
- Anhydrous DCM (Dichloromethane)
- Toluene (optional)

#### Methodology:

- **Reaction Setup:** Dissolve the Boc-protected Molecule A-linker conjugate in anhydrous DCM.
- **Addition of TFA:** Add TFA (typically 10-20% v/v in DCM) to the solution at 0°C.
- **Reaction Monitoring:** Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene. The resulting deprotected amine-Molecule A-linker conjugate is often used in the next step without further purification.

## Protocol 3: Second Amide Coupling

This protocol describes the conjugation of the newly exposed amine to a second molecule containing a carboxylic acid.

#### Materials:

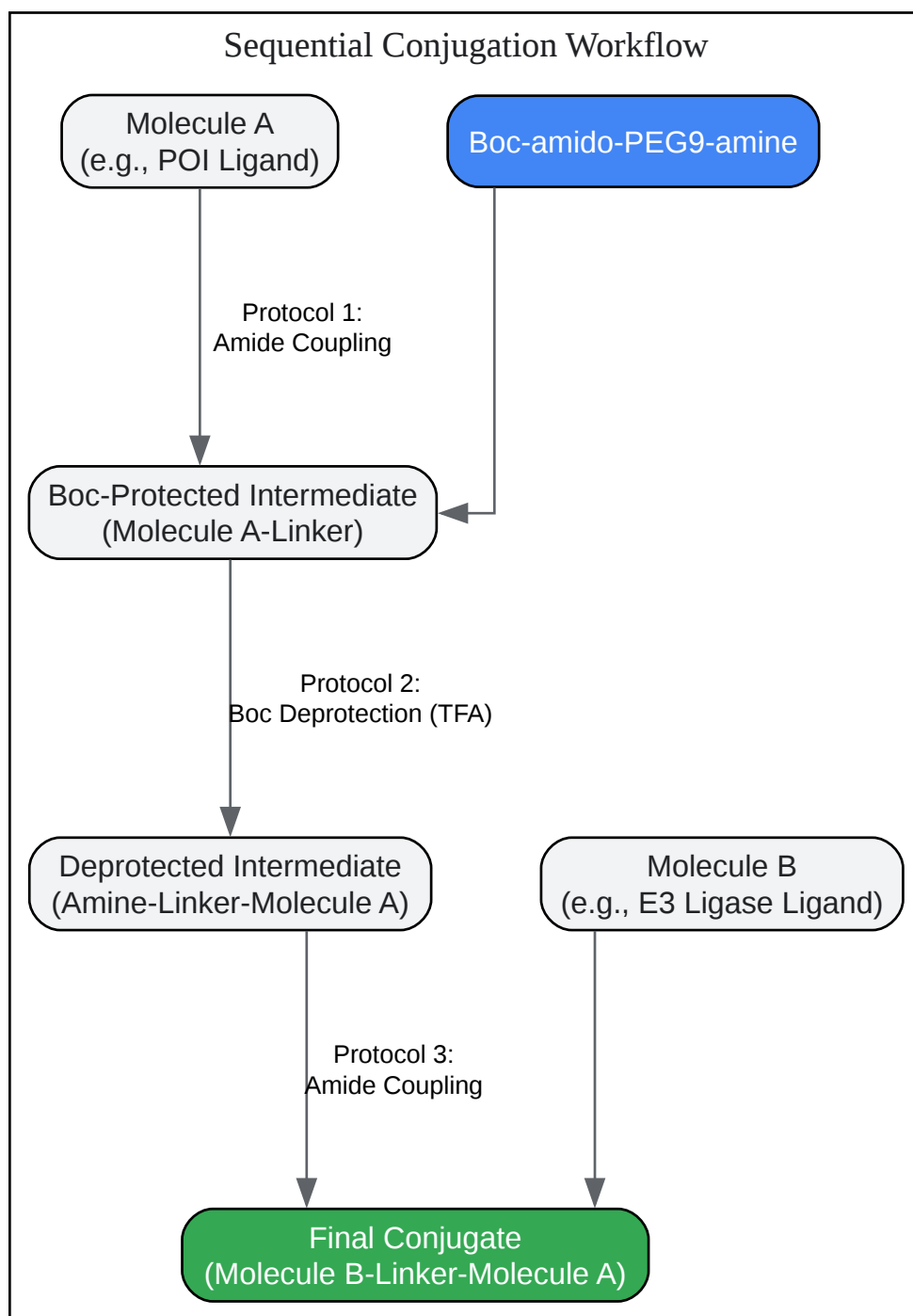
- Deprotected amine-Molecule A-linker conjugate
- Carboxylic acid-containing molecule (Molecule B)
- Coupling agents (HATU or HBTU)
- Base (DIPEA)
- Anhydrous DMF

#### Methodology:

- **Reaction Setup:** In a separate flame-dried flask under an inert atmosphere, dissolve Molecule B (1.0 equivalent) in anhydrous DMF.
- **Activation of Carboxylic Acid:** Add HATU or HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.
- **Addition of Conjugate:** Add the deprotected amine-Molecule A-linker conjugate (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
- **Reaction Monitoring:** Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
- **Work-up and Purification:** Following a similar work-up and purification procedure as in Protocol 1, isolate the final tripartite conjugate (Molecule A - Linker - Molecule B).

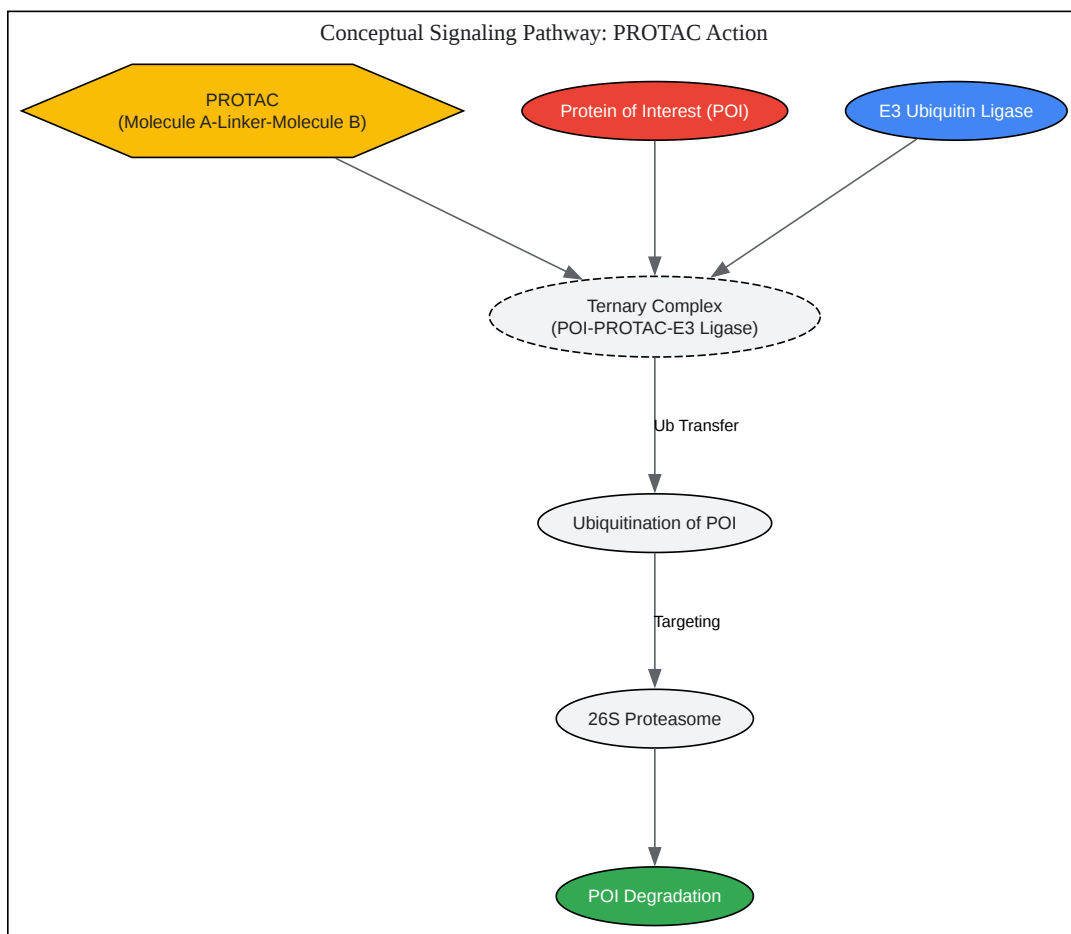
## Visualizations

The following diagrams illustrate the key processes involved in utilizing **Boc-amido-PEG9-amine**.



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Caption: Sequential conjugation workflow using **Boc-amido-PEG9-amine**.



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Caption: Conceptual mechanism of action for a PROTAC synthesized with a PEG linker.

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